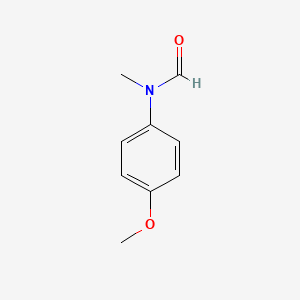

4'-Methoxy-N-methylformanilide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(7-11)8-3-5-9(12-2)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXIKOMIXYQQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461869 | |

| Record name | 4'-Methoxy-N-methylformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5279-51-6 | |

| Record name | 4'-Methoxy-N-methylformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of 4'-Methoxy-N-methylformanilide?

An In-Depth Technical Guide to the Physical Properties of 4'-Methoxy-N-methylformanilide

Introduction

This compound, also known by its IUPAC name N-(4-methoxyphenyl)-N-methylformamide, is a disubstituted aromatic amide.[1][2] As a derivative of formanilide, it possesses a chemical scaffold of interest to researchers in synthetic chemistry and drug discovery. Understanding its physical properties is a critical prerequisite for its effective handling, characterization, purification, and application in a laboratory setting. This guide provides a detailed examination of these properties, offering field-proven insights into their practical implications for scientists and development professionals.

Molecular and Chemical Identity

The foundational step in characterizing any chemical compound is to establish its molecular structure and identity. The structure of this compound consists of a central formamide group where the nitrogen atom is substituted with both a methyl group and a p-methoxyphenyl group.

Caption: Molecular Structure of this compound.

This structure dictates the compound's physical and chemical behavior. Its key identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 5279-51-6 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| IUPAC Name | N-(4-methoxyphenyl)-N-methylformamide | [1] |

| Synonyms | This compound | [2] |

Core Physical Properties

The physical state and thermal properties of a compound are paramount for its storage, handling, and use in chemical reactions.

Macroscopic and Thermal Properties

-

Appearance and Physical State: At standard temperature and pressure, this compound presents as a solid. Its appearance can range from a white or colorless powder to a yellow or orange lump, and it may also appear as a clear liquid, particularly if warmed slightly above its melting point. This variability in appearance underscores the importance of verifying the physical state upon receipt. As a powder, appropriate personal protective equipment (PPE) such as dust respirators should be used to prevent inhalation.[3]

-

Melting Point: The melting point is a crucial indicator of purity. For this compound, the reported melting point is 26 °C, with a freezing point range specified between 22.0 to 27.0 °C.[2] This relatively low melting point means the compound may exist as a liquid in warmer laboratory environments. From a practical standpoint, a sharp, narrow melting range observed during analysis is indicative of high purity. A broad melting range would suggest the presence of impurities, which depress and widen the melting point range.

-

Boiling Point: The boiling point is reported as 122-124 °C at a reduced pressure of 2 Torr.[2] It is common for complex organic molecules to be distilled under vacuum to prevent decomposition that can occur at the higher temperatures required for boiling at atmospheric pressure. This property is essential for designing purification protocols, such as vacuum distillation, for the compound or for reaction mixtures containing it.

-

Refractive Index: The refractive index is listed as 1.56. This property is a useful, non-destructive method for identifying and assessing the purity of liquid samples. For this compound, the refractive index would be measured on a molten sample, with the temperature carefully controlled and reported alongside the value.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. While raw spectral data is found in specialized databases, the expected profile for this compound can be inferred from its structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups. A strong band around 1660-1680 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the tertiary amide. Additionally, characteristic peaks for C-O-C stretching from the methoxy group and C-H stretching from the aromatic and methyl groups would be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide clear signals confirming the structure. One would expect to see a singlet for the N-methyl protons, a singlet for the methoxy protons, and distinct signals in the aromatic region (typically 6.8-7.5 ppm) corresponding to the protons on the disubstituted benzene ring. A singlet for the formyl proton (CHO) would also be present at a downfield chemical shift.

-

¹³C NMR: The carbon NMR would show distinct peaks for the carbonyl carbon, the two methyl carbons (N-CH₃ and O-CH₃), and the carbons of the aromatic ring.[4]

-

-

Mass Spectrometry (MS): In mass spectrometry, the compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (165.19).[1] Analysis of the fragmentation pattern can further corroborate the structure, showing losses of fragments like the methyl or formyl groups.

Data Summary Table

| Physical Property | Value | Notes |

| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear liquid | |

| Physical State (20°C) | Solid | |

| Melting Point | 26 °C | [2] |

| Freezing Point | 22.0 to 27.0 °C | |

| Boiling Point | 122-124 °C (at 2 Torr) | [2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Refractive Index | 1.56 | |

| Purity (by GC) | >98.0% |

Experimental Protocols

Protocol 1: Determination of Melting Point

Objective: To accurately determine the melting point range of a sample of this compound to assess its purity.

Methodology:

-

Sample Preparation: Ensure the sample is dry and homogenous. If it appears as lumps, gently crush it into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder sample, forcing a small amount (2-3 mm in height) of the material into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated digital melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point of 26 °C.

-

Once the temperature is within 10 °C of the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This slow rate is critical for observing the exact temperature range of melting.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Interpretation: A narrow range (e.g., < 2 °C) is indicative of high purity. A broad or depressed range suggests the presence of impurities.

Protocol 2: Qualitative Solubility Assessment

Objective: To determine the solubility of this compound in common laboratory solvents, which is crucial for selecting appropriate solvents for reactions, extractions, and recrystallization.

Methodology:

-

Solvent Selection: Prepare test tubes containing approximately 1 mL of the following solvents: Water, Ethanol, Methanol, Dichloromethane, Ethyl Acetate, and Hexane.

-

Sample Addition: To each test tube, add approximately 10-20 mg of the compound.

-

Initial Observation: Observe if the solid dissolves immediately at room temperature.

-

Agitation: Vigorously shake or vortex each tube for 30-60 seconds to facilitate dissolution. Observe and record the results (e.g., "soluble," "partially soluble," "insoluble").

-

Heating (Optional): For tubes where the compound is sparingly soluble or insoluble, gently warm the test tube in a water bath to observe if solubility increases with temperature. This is a key step for identifying potential recrystallization solvents.

-

Interpretation: The results will guide solvent choice. For example, a solvent in which the compound is highly soluble when hot but poorly soluble when cold is an ideal candidate for recrystallization. Low water solubility is expected for this type of molecule.[5]

Safety and Handling Considerations

Based on its physical properties and available safety data, this compound should be handled with care in a well-ventilated area.[3][5] As it can be a fine powder, precautions should be taken to prevent dust dispersion and inhalation.[3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, is required.[3][5] The compound is listed as air-sensitive, and storage under an inert gas in a cool, dark place is recommended to maintain its integrity.

Conclusion

This compound is a low-melting solid whose physical properties are well-defined. Its thermal characteristics, including a melting point near room temperature and a boiling point suitable for vacuum distillation, are key considerations for its purification and handling. The spectroscopic profile provides a reliable fingerprint for structural confirmation and quality control. By understanding and applying the knowledge of these physical properties, researchers can confidently and safely utilize this compound in their synthetic and developmental workflows.

References

-

PubChem. this compound | C9H11NO2 | CID 11309718. National Institutes of Health. [Link]

-

PubChem. N-(4-Methoxyphenyl)formamide | C8H9NO2 | CID 79616. National Institutes of Health. [Link]

-

PubChem. 4-Methylacetanilide | C9H11NO | CID 7684. National Institutes of Health. [Link]

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.[Link]

Sources

A Technical Guide to 4'-Methoxy-N-methylformanilide: Structure, Properties, Synthesis, and Characterization

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4'-Methoxy-N-methylformanilide, a substituted aromatic formamide of interest in synthetic organic chemistry. The document details the compound's fundamental chemical identity, including its structure and formula, and presents a thorough summary of its physicochemical and spectroscopic properties. A central focus is a detailed, field-proven protocol for its synthesis via the formylation of 4-Methoxy-N-methylaniline, with an emphasis on the causal principles behind the experimental design. This guide is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this compound for laboratory applications.

Compound Identification

Precise identification is the cornerstone of any chemical research. This compound is systematically known as N-(4-methoxyphenyl)-N-methylformamide. Its key identifiers are consolidated below for unambiguous referencing.

| Identifier | Value | Source |

| IUPAC Name | N-(4-methoxyphenyl)-N-methylformamide | [1] |

| Synonyms | This compound, 4-METHOXY-N-METHYLFORMANILIDE | [1][2] |

| CAS Number | 5279-51-6 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| InChIKey | AOXIKOMIXYQQLL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CN(C=O)C1=CC=C(C=C1)OC | [1] |

Chemical Structure and Formula

This compound is a tertiary amide. Its structure consists of a formyl group (CHO) bonded to a nitrogen atom. This nitrogen is further substituted with two groups: a methyl group (-CH₃) and a 4-methoxyphenyl (p-anisyl) group. The presence of the methoxy group on the phenyl ring influences the electronic properties of the molecule.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical state and stability of a compound are critical for its handling, storage, and application in various reaction conditions. This compound is typically a low-melting solid.

| Property | Value | Source |

| Appearance | White or colorless to yellow/orange powder, lump, or clear liquid | [2] |

| Purity | >98.0% (by GC) | [2] |

| Melting/Freezing Point | 22.0 - 27.0 °C | [2] |

| Refractive Index | ~1.56 | [2] |

| Storage Conditions | Air sensitive; store under an inert atmosphere in a cool, dark place (<15°C recommended) | [2] |

Spectroscopic Analysis for Structural Verification

A robust analytical workflow is essential for confirming the identity and purity of a synthesized compound. The following spectroscopic data are characteristic of this compound and serve as a self-validating system for the protocol described in Section 5.0.

¹H NMR Spectroscopy

The proton NMR spectrum provides unambiguous evidence of the key functional groups. In a solvent like CDCl₃, the following resonances are expected:

-

~8.2 ppm (s, 1H): Formyl proton (-CHO).

-

~7.1-7.3 ppm (d, 2H): Aromatic protons ortho to the nitrogen atom.

-

~6.8-7.0 ppm (d, 2H): Aromatic protons meta to the nitrogen atom.

-

~3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).

-

~3.3 ppm (s, 3H): N-methyl group protons (-NCH₃).

¹³C NMR Spectroscopy

The carbon spectrum complements the ¹H NMR data, confirming the carbon skeleton.

-

~162 ppm: Formyl carbonyl carbon (C=O).

-

~158 ppm: Aromatic carbon attached to the methoxy group (C-O).

-

~135 ppm: Aromatic carbon attached to the nitrogen atom (C-N).

-

~125 ppm: Aromatic carbons ortho to the nitrogen.

-

~114 ppm: Aromatic carbons meta to the nitrogen.

-

~55 ppm: Methoxy carbon (-OCH₃).

-

~33 ppm: N-methyl carbon (-NCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the core functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1670-1690 | C=O Stretch (strong) | Tertiary Amide |

| ~1600, ~1510 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1180 | C-N Stretch | Aromatic Amine |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the electron ionization (EI) spectrum would show a molecular ion peak (M⁺) at:

-

m/z = 165 , corresponding to the [C₉H₁₁NO₂]⁺ ion.[1]

Synthesis Protocol: N-Formylation of 4-Methoxy-N-methylaniline

The most direct and reliable synthesis of this compound is the N-formylation of its corresponding secondary amine precursor, 4-Methoxy-N-methylaniline.

Principle and Causality

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 4-Methoxy-N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This reaction is an equilibrium process that produces one molecule of water for each molecule of product formed.[3][4]

Causality of Experimental Choices:

-

Reagents: 4-Methoxy-N-methylaniline is the nitrogen nucleophile. Formic acid is an inexpensive and effective formylating agent.[5]

-

Water Removal: According to Le Châtelier's principle, the continuous removal of water is essential to drive the equilibrium towards the formation of the amide product, ensuring a high yield.[3][4]

-

Azeotropic Distillation: Toluene is used as a solvent to facilitate water removal. It forms a low-boiling azeotrope with water, which is collected in a Dean-Stark trap, while the toluene is returned to the reaction flask. This is a classic and highly effective technique for dehydration.[4]

-

Basic Work-up: A wash with an aqueous solution of sodium bicarbonate is performed to neutralize and remove any unreacted formic acid from the organic phase.

Experimental Workflow Diagram

Caption: Synthesis and purification workflow for this compound.

Detailed Step-by-Step Methodology

Materials:

-

4-Methoxy-N-methylaniline (1.0 eq)

-

Formic Acid (≥95%, 1.1 - 1.2 eq)

-

Toluene

-

5% Sodium Bicarbonate solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

-

Reagent Charging: To the flask, add 4-Methoxy-N-methylaniline (1.0 eq) and toluene (approx. 2-3 mL per gram of amine).

-

Reaction Initiation: Begin stirring and add formic acid (1.1 eq) dropwise to the mixture.

-

Azeotropic Reflux: Heat the mixture to a steady reflux using a heating mantle. Water will begin to co-distill with the toluene and collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

-

Cooling and Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

5% aqueous sodium bicarbonate solution (2x) to remove excess formic acid. (Caution: CO₂ evolution may occur).

-

Saturated aqueous sodium chloride (brine) solution (1x) to remove residual water.

-

-

Drying: Drain the organic layer into a flask and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ether/hexane) to yield pure this compound.

-

Confirmation: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 4.0.

Applications and Research Context

Formamides, including this compound, are versatile compounds in organic synthesis. Their primary roles include:

-

Protecting Groups: The formyl group can serve as a protecting group for primary and secondary amines.[5]

-

Synthetic Intermediates: They are precursors for the synthesis of isocyanides and can be used in Vilsmeier-Haack type formylation reactions.[6]

-

Pharmaceutical Scaffolding: The anilide moiety is a common feature in many biologically active molecules. The N-methylformanilide structure can serve as a building block in the synthesis of more complex pharmaceutical targets.

-

Metabolic Studies: The related compound N-(4-Methoxyphenyl)formamide is a known metabolite of O-isopropyl acetaminophen, indicating that this class of compounds is relevant in the study of drug metabolism.[7]

Conclusion

This compound is a well-defined chemical entity with the molecular formula C₉H₁₁NO₂. Its structure is readily confirmed through standard spectroscopic techniques, including NMR, IR, and Mass Spectrometry, which provide a clear analytical signature. The synthesis is reliably achieved through the formylation of 4-Methoxy-N-methylaniline with formic acid, a process made efficient by the azeotropic removal of water. This technical guide provides the necessary data and protocols for the confident synthesis, identification, and utilization of this compound in a research and development setting.

References

-

PubChem. N-(4-Methoxyphenyl)formamide. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents.

-

ResearchGate. Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo-. [Link]

-

Organic Syntheses. n-methylformanilide. [Link]

-

MDPI. Formylation of Amines. [Link]

-

Scholars Research Library. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. [Link]

-

JETIR. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. [Link]

Sources

- 1. This compound | C9H11NO2 | CID 11309718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5279-51-6 | TCI AMERICA [tcichemicals.com]

- 3. CN101475501B - Preparation method of N-methyl formyl aniline - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. jetir.org [jetir.org]

- 7. N-(4-Methoxyphenyl)formamide | C8H9NO2 | CID 79616 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data interpretation for 4'-Methoxy-N-methylformanilide (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Interpretation of 4'-Methoxy-N-methylformanilide

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for Structural Elucidation

In the realm of drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further research is built. This compound (C₉H₁₁NO₂), a substituted aromatic amide, serves as an excellent model for demonstrating a multi-technique approach to structural characterization.[1][2] Its structure incorporates several key functional groups—a para-substituted aromatic ring, a tertiary amide, and a methoxy ether—each presenting a distinct signature across different spectroscopic methods.

This guide provides an in-depth interpretation of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Moving beyond a mere recitation of data, we will explore the causal relationships between molecular structure and spectral output, detail the logic behind the analytical workflow, and provide robust, self-validating experimental protocols.

Molecular Structure and Analytical Overview

The logical first step in any analysis is a clear visualization of the target structure and the overall analytical strategy.

Caption: Molecular Structure and Analytical Workflow.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate distinct signals for the aromatic protons, the N-methyl group, the O-methyl group, and the formyl proton.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration). Due to the restricted rotation around the amide C-N bond, formamides can exist as two rotamers (E/Z isomers), which may lead to two sets of signals for the formyl and N-methyl protons. The major rotamer is typically the one where the bulky aryl group is trans to the carbonyl oxygen.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.30 | Singlet (s) | 1H | Formyl H (H-c) | Highly deshielded by the anisotropic effect of the adjacent carbonyl group. |

| ~7.15 | Doublet (d) | 2H | Aromatic H (H-a) | Protons ortho to the N-methylformyl group, showing coupling to H-b. |

| ~6.95 | Doublet (d) | 2H | Aromatic H (H-b) | Protons ortho to the methoxy group, shielded by its electron-donating effect and coupled to H-a. |

| ~3.80 | Singlet (s) | 3H | Methoxy H (H-e) | Typical chemical shift for aryl methoxy protons.[3] |

| ~3.30 | Singlet (s) | 3H | N-Methyl H (H-d) | Deshielded by the adjacent nitrogen atom and formyl group. |

Caption: Proton and Carbon labeling for NMR assignment.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~162.5 | CH | Carbonyl (C=O) | Typical range for a formamide carbonyl carbon. |

| ~157.0 | Quaternary (C) | C-OCH₃ | Aromatic carbon attached to the highly electronegative oxygen, deshielded. |

| ~135.0 | Quaternary (C) | C-N | Aromatic carbon attached to nitrogen. |

| ~128.0 | CH | Ar-C (ortho to N) | Aromatic carbons adjacent to the nitrogen-bearing carbon. |

| ~114.5 | CH | Ar-C (ortho to OCH₃) | Shielded by the electron-donating resonance effect of the methoxy group. |

| ~55.5 | CH₃ | OCH₃ | Standard chemical shift for an aryl methoxy carbon.[3] |

| ~35.0 | CH₃ | N-CH₃ | Aliphatic carbon attached to nitrogen. |

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The choice of the Attenuated Total Reflectance (ATR) technique is deliberate; it requires minimal sample preparation and provides high-quality spectra for solid or liquid samples, making it a trustworthy and efficient method.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

|---|---|---|---|

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2950-2850 | Medium-Weak | C-H Stretch | Aliphatic (N-CH₃, O-CH₃) |

| ~2750 | Weak | C-H Stretch | Formyl C-H (aldehyde-like)[4] |

| ~1670 | Strong | C=O Stretch | Tertiary Amide (Formamide) |

| ~1600, ~1510 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Aryl-Alkyl Ether (asymmetric) |

| ~1180 | Medium | C-N Stretch | Aromatic Amine/Amide |

| ~830 | Strong | C-H Bend (oop) | 1,4-disubstituted (para) aromatic ring[5] |

Causality and Interpretation: The most diagnostic peak is the strong carbonyl (C=O) stretch around 1670 cm⁻¹.[6] Its frequency is lower than that of a typical ketone (~1715 cm⁻¹) due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the double-bond character of the C=O bond. The strong absorption at ~1250 cm⁻¹ is characteristic of the asymmetric C-O stretching of the aryl ether, and the strong out-of-plane (oop) bend at ~830 cm⁻¹ is a clear indicator of para-substitution on the benzene ring.[5]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. The fragmentation pattern, induced by techniques like Electron Ionization (EI), offers a molecular puzzle that can be pieced together to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS): The choice to couple MS with GC is strategic. GC separates the analyte from any residual solvents or impurities, ensuring that the resulting mass spectrum is of the pure target compound—a self-validating protocol.

Predicted Mass Spectrum Data (EI, 70 eV) The molecular formula C₉H₁₁NO₂ gives a molecular weight of 165.19 g/mol .[1][2] The molecular ion peak (M⁺˙) is expected at m/z = 165.

Caption: Plausible MS fragmentation pathway for this compound.

Fragmentation Analysis:

-

m/z = 165 (Molecular Ion, M⁺˙): The presence of this peak confirms the molecular weight of the compound.[1]

-

m/z = 136: A significant peak resulting from the loss of the formyl radical (•CHO, 29 Da) via alpha-cleavage adjacent to the nitrogen atom. This is a common fragmentation pathway for amides.[7][8]

-

m/z = 134: A peak corresponding to the loss of a methoxy radical (•OCH₃, 31 Da).

-

m/z = 108: This fragment can arise from the m/z 136 ion by losing hydrogen cyanide (HCN, 27 Da), resulting in a methoxyphenol-like radical cation.

-

m/z = 91: The tropylium ion is a common fragment in compounds containing a benzyl moiety, though its formation here is less direct, it can arise from rearrangements.

The relative abundance of these fragments helps to piece together the molecular structure, with the stability of the resulting cation often dictating the intensity of the peak.[8]

Part 4: Methodologies and Protocols

Scientific integrity demands reproducible methods. The following protocols outline the standard operating procedures for acquiring the data discussed.

Protocol 1: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer (e.g., Bruker Avance 500 MHz).

-

Shimming & Tuning: Perform automatic tuning and shimming of the probe to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire the proton spectrum using a standard pulse program (e.g., 'zg30'). Key parameters: spectral width ~15 ppm, 16-32 scans, relaxation delay of 2 seconds.

-

¹³C Acquisition: Acquire the proton-decoupled carbon spectrum using a standard pulse program (e.g., 'zgpg30'). Key parameters: spectral width ~220 ppm, 1024-2048 scans, relaxation delay of 2 seconds.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Protocol 2: FT-IR (ATR) Data Acquisition

-

Instrument Setup: Turn on the FT-IR spectrometer (e.g., PerkinElmer Spectrum Two) equipped with a diamond ATR accessory.

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Acquire the sample spectrum. Typical parameters: 4 cm⁻¹ resolution, 16 scans, spectral range of 4000-650 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction and converts the data to an absorbance or transmittance spectrum.

Protocol 3: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

Instrument Setup: Use a gas chromatograph (e.g., Agilent 7890B) coupled to a mass spectrometer (e.g., Agilent 5977A MSD).

-

GC Method:

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL injection volume, split mode (e.g., 50:1).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230°C.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak for the compound. Extract the mass spectrum corresponding to this peak and analyze the molecular ion and fragmentation pattern.

Conclusion: A Synthesized View

The collective evidence from NMR, IR, and MS provides a cohesive and unambiguous confirmation of the structure of this compound.

-

NMR establishes the carbon-hydrogen framework, confirming the para-substituted aromatic ring, the distinct methyl groups (N-CH₃ and O-CH₃), and the formyl proton.

-

IR confirms the presence of key functional groups: the tertiary amide C=O, the aryl ether C-O, and the specific substitution pattern of the aromatic ring.

-

MS verifies the molecular weight (165 g/mol ) and reveals a fragmentation pattern consistent with the proposed structure, notably the loss of the formyl and methoxy groups.

This integrated analytical approach, grounded in established scientific principles and executed with robust methodologies, exemplifies the standard of rigor required in modern chemical research. Each technique provides a unique piece of the puzzle, and together they form a self-validating system for structural elucidation.

References

-

PubChem. (n.d.). N-Methylformanilide. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

PubChem. (n.d.). p-Anisidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of a)Polyo-anisidine, (b) Polyo-toluidine and (c).... Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

Wong, C. M., et al. (2017). Supporting Information for Green Chemistry. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

AWS. (n.d.). Infrared Absorption Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). NMR: Intermediate Level, Spectrum 5. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Infrared spectroscopic studies of amides and anilides. Retrieved from [Link]

Sources

- 1. This compound | C9H11NO2 | CID 11309718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5279-51-6 [amp.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 6. ias.ac.in [ias.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Synthesis of 4'-Methoxy-N-methylformanilide

Introduction

4'-Methoxy-N-methylformanilide, a substituted aromatic amide, serves as a crucial intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its structural features, comprising a methoxy-substituted phenyl ring and an N-methylformamide group, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials, detailed experimental protocols, and an analysis of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Strategic Synthesis Pathways

The synthesis of this compound can be approached through two principal strategic disconnections. The most direct and industrially relevant pathway involves the formylation of a pre-formed N-methylated aniline derivative. A secondary, less common approach would be the N-methylation of a formylated aniline. This guide will focus on the more established and efficient former route, which commences from readily available starting materials.

The primary synthetic route can be outlined as a two-step process starting from p-anisidine (4-methoxyaniline):

-

N-methylation of p-Anisidine: The initial step involves the introduction of a methyl group onto the nitrogen atom of p-anisidine to yield N-methyl-p-anisidine (4-methoxy-N-methylaniline).

-

Formylation of N-methyl-p-anisidine: The subsequent and final step is the formylation of the secondary amine, N-methyl-p-anisidine, to afford the target molecule, this compound.

This two-step approach is favored due to the high efficiency and selectivity of each transformation, allowing for the production of a high-purity final product.

Step 1: Synthesis of the Key Intermediate: N-methyl-p-anisidine

The N-methylation of p-anisidine is a critical transformation that can be achieved through several established methodologies. The choice of method often depends on factors such as scale, reagent availability, and desired purity.

Methodology: Reductive Amination (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[1][2] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formate.[1] A key advantage of this method is that it avoids the over-methylation to form quaternary ammonium salts.[1]

-

Reagents:

-

p-Anisidine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide solution (for neutralization)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate (for drying)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine.

-

With stirring, add formic acid, followed by the slow addition of an aqueous solution of formaldehyde. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution to a basic pH.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-methyl-p-anisidine.

-

The crude product can be purified by vacuum distillation to yield a pure liquid or low-melting solid.[3]

-

Step 2: Formylation of N-methyl-p-anisidine to this compound

The formylation of the secondary amine, N-methyl-p-anisidine, is the final step in the synthesis. This can be effectively achieved using formic acid, often with azeotropic removal of water to drive the reaction to completion. This method is analogous to the well-established procedure for the synthesis of N-methylformanilide from N-methylaniline.

Methodology: Direct Formylation with Formic Acid

This method involves the direct reaction of N-methyl-p-anisidine with formic acid. The use of a solvent that forms an azeotrope with water, such as toluene, is crucial for achieving high yields by continuously removing the water byproduct.

-

Reagents:

-

N-methyl-p-anisidine

-

Formic acid (85-98%)

-

Toluene

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, dissolve N-methyl-p-anisidine in toluene.

-

Add formic acid to the solution.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reflux until no more water is collected, indicating the completion of the reaction (typically several hours).

-

Cool the reaction mixture to room temperature.

-

Wash the toluene solution with a saturated sodium bicarbonate solution to remove any unreacted formic acid, followed by a wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or recrystallization to yield the final product as a white to off-white solid or liquid.[4]

-

Alternative Formylation Strategies

While direct formylation with formic acid is a robust method, other formylating agents can be employed, particularly for specific applications or when milder conditions are required.

-

Vilsmeier-Haack Reagent: The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride and a formamide such as N,N-dimethylformamide (DMF), is a potent formylating agent for electron-rich aromatic compounds.[5][6] While it is more commonly used for C-formylation of activated rings, it can also be used for N-formylation. The reaction with N-methyl-p-anisidine would proceed via an electrophilic attack of the Vilsmeier reagent on the nitrogen atom.[6]

Visualizing the Synthesis Workflow

The following diagram illustrates the primary synthetic pathway from p-anisidine to this compound.

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

Theoretical reaction mechanism of formylation using 4'-Methoxy-N-methylformanilide

An In-Depth Technical Guide to the Theoretical Reaction Mechanism of Formylation Using 4'-Methoxy-N-methylformanilide

Authored by: A Senior Application Scientist

Abstract

Formylation, the introduction of a formyl group (-CHO) onto a substrate, is a cornerstone transformation in organic synthesis, providing critical aldehyde intermediates for the construction of complex molecules in pharmaceuticals and materials science.[1] The Vilsmeier-Haack reaction stands as a premier method for the formylation of electron-rich aromatic and heteroaromatic systems due to its operational simplicity and mild conditions.[2] This technical guide provides a comprehensive examination of the theoretical reaction mechanism employing this compound as the formylating agent precursor, a variant that offers specific advantages in certain synthetic contexts. We will dissect the formation of the active electrophile, the subsequent electrophilic aromatic substitution, and the final hydrolysis, grounding the discussion in established chemical principles and providing practical, field-proven insights for researchers, scientists, and drug development professionals.

The Vilsmeier-Haack Reaction: Mechanistic Framework

The Vilsmeier-Haack reaction is a powerful electrophilic aromatic substitution process.[2] Its core utility lies in the formylation of aromatic rings that are sufficiently electron-rich to react with a moderately potent electrophile.[3][4] The reaction is characterized by two principal stages:

-

Formation of the Vilsmeier Reagent: A substituted amide, in this case, this compound, is activated by a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to generate a highly electrophilic chloroiminium salt. This salt is the true formylating agent, known as the Vilsmeier reagent.[5][6][7]

-

Electrophilic Attack and Hydrolysis: The electron-rich aromatic substrate attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde.[5][6]

The choice of this compound over the more common N,N-dimethylformamide (DMF) can be motivated by factors such as improved solubility, different reactivity profiles, or the nature of the amine by-product generated after hydrolysis.

Core Reaction Mechanism: A Step-by-Step Analysis

The overall transformation can be deconstructed into three distinct, sequential phases.

Phase I: Generation of the Active Vilsmeier Reagent

The reaction is initiated by the activation of this compound with phosphorus oxychloride. This is not a mere mixing of reagents but a carefully controlled chemical transformation to produce the key electrophile.

-

Step 1: Nucleophilic Attack on POCl₃: The carbonyl oxygen of the this compound, acting as a nucleophile, attacks the electrophilic phosphorus atom of POCl₃.[8] This initial step is critical and is driven by the electron-donating character of the amide oxygen.

-

Step 2: Formation of a Chloroiminium Salt: The resulting adduct is unstable and rapidly collapses. This process eliminates a dichlorophosphate anion (OP(O)Cl₂⁻) and forms the resonance-stabilized chloroiminium cation, which is the active Vilsmeier reagent.[5][7][8] The positive charge is delocalized between the carbon and nitrogen atoms, but the carbon atom remains the primary electrophilic center.

Caption: The EAS phase of the Vilsmeier-Haack reaction.

Phase III: Hydrolysis to the Aldehyde

The final aldehyde product is unmasked during the aqueous workup stage. The iminium salt generated in Phase II is readily hydrolyzed.

-

Step 1: Nucleophilic Addition of Water: Water acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.

-

Step 2: Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, creating a better leaving group (a secondary amine).

-

Step 3: Elimination of Amine: The lone pair on the hydroxyl oxygen pushes down to form a carbonyl group, expelling N-methyl-p-anisidine as a leaving group. A final deprotonation yields the neutral aryl aldehyde.

Caption: The final hydrolysis step to yield the aryl aldehyde.

Causality in Experimental Choices & Regioselectivity

Substrate Scope: The Vilsmeier reagent is considered a "soft" electrophile. Therefore, the reaction is most successful on aromatic systems bearing electron-donating groups (EDGs) such as amines (-NR₂), ethers (-OR), or alkyl groups. [3]Rings with strong electron-withdrawing groups (EWGs) are typically deactivated and do not react.

Regioselectivity: The position of formylation is governed by the directing effects of substituents on the aromatic substrate.

-

Activating Groups (-OR, -NR₂): These are strongly ortho, para-directing. [9]Due to sterics, the formyl group is often introduced predominantly at the less hindered para position. [6][10][11]* Deactivating Groups (Halogens): While deactivating, halogens are still ortho, para-directing.

-

Meta-Directors (-NO₂, -CN): Substrates with these groups are generally too deactivated to react under standard Vilsmeier-Haack conditions.

Experimental Protocol: Formylation of N,N-Dimethylaniline

This protocol describes a representative, self-validating procedure for the formylation of N,N-dimethylaniline at the para-position.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| This compound | 1.2 eq | Formylating Agent Precursor |

| Phosphorus Oxychloride (POCl₃) | 1.1 eq | Activating Agent |

| N,N-Dimethylaniline | 1.0 eq | Aromatic Substrate |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| Saturated Sodium Acetate Soln. | As needed | Neutralization/Hydrolysis |

| Crushed Ice | As needed | Quenching |

| Round-bottom flask, dropping funnel | Standard glassware | Reaction Vessel |

| Magnetic stirrer, ice bath | Standard equipment | Temperature Control |

| Separatory funnel, rotary evaporator | Standard glassware | Workup/Purification |

Step-by-Step Methodology

-

Vilsmeier Reagent Generation (In Situ):

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add this compound (1.2 eq) dissolved in anhydrous DCM.

-

Cool the flask to 0 °C using an ice bath.

-

Add phosphorus oxychloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the internal temperature below 10 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Stir the resulting mixture at 0 °C for 30-45 minutes to ensure complete formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Add N,N-dimethylaniline (1.0 eq) dropwise to the cold Vilsmeier reagent solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Self-Validation: Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

-

Workup and Hydrolysis:

-

Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice. Causality: This quenches the reaction and begins the hydrolysis of the iminium salt.

-

Neutralize the acidic solution to a pH of 6-7 by the slow addition of a saturated aqueous solution of sodium acetate. [12]The product, p-dimethylaminobenzaldehyde, often precipitates as a solid. Causality: Neutralization completes the hydrolysis and ensures the product is in its neutral form for extraction.

-

-

Isolation and Purification:

-

Extract the aqueous mixture with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure aldehyde.

-

Experimental Workflow Diagram

Caption: A typical laboratory workflow for the Vilsmeier-Haack reaction.

References

-

Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Royal Chem. (n.d.). Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

ResearchGate. (2003). New Methods for the Preparation of Aromatic Aldehydes. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Lookchem. (n.d.). Vilsmeier Formylation and Glyoxylation Reactions of Nucleophilic Aromatic Compounds Using Pyrophosphoryl Chloride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Vilsmeier Formylation and Glyoxylation Reactions of Nucleophilic Aromatic Compounds Using Pyrophosphoryl Chloride. Retrieved from [Link]

-

Lumen Learning. (n.d.). The General Mechanism for Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

- Google Patents. (1995). US5457239A - Process for formylation of aromatic compounds.

-

Wikipedia. (n.d.). Formylation. Retrieved from [Link]

-

YouTube. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. Retrieved from [Link]

-

SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

- Google Patents. (2012). CN101475501B - Preparation method of N-methyl formyl aniline.

-

Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

-

Scholars Research Library. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from [Link]

-

ResearchGate. (2023). Figure S7. The N-formylation of 4-methoxybenzylamine catalyzed by.... Retrieved from [Link]

Sources

- 1. Formylation - Wikipedia [en.wikipedia.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Vilsmeier-Haack reaction [chemeurope.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. youtube.com [youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Medicinal Chemistry Applications of 4'-Methoxy-N-methylformanilide

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4'-Methoxy-N-methylformanilide, a discrete chemical entity, holds unrealized potential within the sphere of medicinal chemistry. Its molecular architecture, featuring a methoxy-substituted phenyl ring coupled with an N-methylformamide moiety, presents a compelling starting point for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, delineating its physicochemical characteristics and exploring its prospective applications as a foundational scaffold in drug discovery. We will examine its synthetic accessibility and propose data-driven strategies for its evolution from a simple building block to a lead candidate in targeted therapeutic areas.

Introduction: The Strategic Value of an Uncharted Scaffold

In the landscape of drug discovery, the exploration of novel chemical space is paramount. This compound (CAS No: 5279-51-6), also known as N-(4-Methoxyphenyl)-N-methylformamide, represents an underexplored scaffold with significant potential.[1][2][3] The formanilide functional group is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities.[4][5][6] The strategic incorporation of a methoxy group and an N-methyl substituent provides nuanced control over the molecule's electronic and steric properties, offering a versatile platform for analog design and optimization. This guide will illuminate the latent opportunities presented by this compound and provide a strategic roadmap for its investigation.

Compound Profile: Physicochemical and Structural Attributes

A foundational understanding of a molecule's intrinsic properties is critical for any medicinal chemistry program. The key physicochemical parameters of this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 5279-51-6 | [1][2][3] |

| Molecular Formula | C9H11NO2 | [1][2][7] |

| Molecular Weight | 165.19 g/mol | [1][2][7] |

| Appearance | White to light yellow powder or lump | [1] |

| Melting Point | 22.0 to 27.0 °C | [1] |

| Boiling Point | 122-124 °C at 2 Torr | [1] |

These properties indicate a small, relatively lipophilic molecule with the potential for good oral bioavailability and central nervous system (CNS) penetration, making it an attractive starting point for CNS-targeted drug discovery.

Potential Therapeutic Avenues: A Hypothesis-Driven Exploration

The structural motifs within this compound suggest several plausible therapeutic applications. The broader class of N-methylformanilides are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9]

Central Nervous System (CNS) Modulation

The anilide substructure is a common feature in many CNS-active compounds. The N-methyl group can influence receptor binding and metabolic stability, while the methoxy group can modulate blood-brain barrier permeability.

Hypothesis: this compound may serve as a scaffold for the development of novel modulators of CNS targets, such as dopamine or serotonin receptors, or as a precursor for anticonvulsant or anxiolytic agents.

Experimental Workflow:

Caption: A streamlined workflow for the evaluation of CNS activity.

Anti-Infective Agents

The formanilide scaffold has been explored for its potential as an anti-infective agent. The specific substitution pattern of this compound may confer activity against bacterial or fungal pathogens.

Hypothesis: Analogs of this compound could exhibit antibacterial or antifungal properties through mechanisms such as enzyme inhibition or disruption of cell wall integrity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Synthetic Accessibility and Strategic Modifications

The synthetic tractability of a lead compound is a critical consideration for its development. This compound can be synthesized from readily available starting materials. A related compound, 4-methoxy formanilide, can be prepared by heating p-anisidine with formic acid.[10] The N-methylformanilide parent compound can be synthesized by reacting methylaniline with formic acid.[11]

Lead Optimization Strategies:

-

Aromatic Ring Diversification: Introduction of various substituents on the phenyl ring to probe structure-activity relationships.

-

N-Alkyl Chain Modification: Variation of the N-alkyl group to modulate potency and pharmacokinetic properties.

-

Isosteric Replacement: Replacement of the formamide group with bioisosteres to improve metabolic stability and target engagement.

Caption: Key sites for strategic chemical modification.

Conclusion: A Call to Investigation

This compound represents a promising, yet underutilized, starting point for innovative drug discovery programs. Its favorable physicochemical properties, synthetic accessibility, and structural alerts to potential bioactivity warrant a thorough investigation by the medicinal chemistry community. The strategic exploration of this scaffold, guided by the principles and methodologies outlined in this guide, has the potential to unlock novel therapeutic agents for a range of diseases.

References

- TCI Chemicals. This compound 5279-51-6.

- ChemicalBook. This compound | 5279-51-6.

- Santa Cruz Biotechnology. 4′-Methoxy-N-methylformanilide, CAS 5279-51-6.

- Santa Cruz Biotechnology. 4′-Methoxy-N-methylformanilide, CAS 5279-51-6.

- PrepChem.com. Synthesis of 4-methoxy formanilide.

- Tokyo Chemical Industry Co., Ltd. (APAC). This compound 5279-51-6.

- Hollingworth, R. M. (1976). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives, 14, 57–69.

- Hollingworth, R. M. (1976). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives, 14, 57–69.

- PubChem. This compound | C9H11NO2 | CID 11309718.

- Sigma-Aldrich. 4-Methoxy-N-methylaniline 98 5961-59-1.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of N-Methylformanilide in Modern Organic Synthesis.

- Chem-Impex. N-Methylformanilide.

- PubChem. N-Methylformanilide | C8H9NO | CID 66737.

- ResearchGate. Anilide functionality embedded molecules with their biological potential.

- Organic Syntheses. n-methylformanilide.

Sources

- 1. This compound | 5279-51-6 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry, biological activity, and uses of formamidine pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Solubility Characteristics of 4'-Methoxy-N-methylformanilide in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility properties of 4'-Methoxy-N-methylformanilide, a compound of interest in various research and development sectors, including pharmaceuticals and specialty chemicals. Understanding the solubility of this compound is a critical first step in experimental design, formulation development, and process optimization. This document offers both theoretical insights into its expected solubility based on molecular structure and a practical, field-proven protocol for empirical determination.

Introduction: The Critical Role of Solubility in Scientific Research

In the realm of drug discovery and chemical synthesis, the solubility of a compound is a pivotal physical property that dictates its utility and behavior in a given solvent system. For a compound like this compound, its solubility profile influences everything from reaction kinetics in a synthetic pathway to bioavailability in a pharmaceutical formulation.[1][2] Poor solubility can lead to challenges in achieving desired concentrations for biological assays, difficulties in purification, and may necessitate complex formulation strategies to ensure efficacy.[1] Therefore, a thorough understanding of a compound's solubility in a range of common laboratory solvents is not merely academic; it is a fundamental prerequisite for successful research and development.

This compound is an organic compound with a molecular structure that suggests a moderate polarity. The presence of a methoxy group and a formanilide group contributes to its potential for hydrogen bonding and dipole-dipole interactions, while the aromatic ring provides a nonpolar character. This structural duality makes its solubility in various solvents a subject of practical importance.

Core Compound Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Chemical Name | This compound | TCI Chemicals |

| Synonyms | N-(4-Methoxyphenyl)-N-methylformamide | TCI Chemicals |

| CAS Number | 5279-51-6 | TCI Chemicals |

| Molecular Formula | C9H11NO2 | PubChem[3] |

| Molecular Weight | 165.19 g/mol | PubChem[3] |

| Appearance | White or Colorless to Yellow to Orange powder to lump to clear liquid | TCI Chemicals |

| Melting Point | 26 °C | TCI Chemicals |

Predicted Solubility of this compound

While comprehensive, publicly available quantitative solubility data for this compound is limited, we can infer its likely solubility in common laboratory solvents based on the "like dissolves like" principle.[4] The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant are key factors influencing the dissolution of a solute.[5]

| Solvent | Chemical Class | Predicted Qualitative Solubility | Rationale |

| Water | Protic, Polar | Sparingly Soluble | The presence of polar functional groups may allow for some interaction with water, but the nonpolar aromatic ring will limit overall solubility. |

| Methanol | Protic, Polar | Soluble | Methanol is a polar protic solvent that can engage in hydrogen bonding with the oxygen and nitrogen atoms of the compound, and its alkyl group can interact with the nonpolar regions. |

| Ethanol | Protic, Polar | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution. |

| Acetone | Aprotic, Polar | Soluble | Acetone's polarity and ability to act as a hydrogen bond acceptor should allow for good solubility. |

| Ethyl Acetate | Aprotic, Moderately Polar | Soluble | The moderate polarity of ethyl acetate is well-suited to dissolve compounds with both polar and nonpolar characteristics. |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Soluble | DCM is a good solvent for many organic compounds and should effectively solvate the nonpolar aromatic ring and interact with the polar groups through dipole-dipole forces. |

| Toluene | Aprotic, Nonpolar | Moderately Soluble | The nonpolar nature of toluene will favor interaction with the aromatic ring, but it may be less effective at solvating the polar formanilide group. |

| Hexane | Aprotic, Nonpolar | Insoluble to Sparingly Soluble | The highly nonpolar nature of hexane is unlikely to effectively solvate the polar functional groups of this compound. |

| Dimethylformamide (DMF) | Aprotic, Polar | Very Soluble | As a polar aprotic solvent with a structure similar to a part of the solute, DMF is expected to be an excellent solvent.[6] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Very Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the shake-flask method is a well-established and widely used technique.[7][8] This method involves allowing a surplus of the solid compound to equilibrate with the solvent over a set period, followed by the quantification of the dissolved solute in the saturated solution.

Principle

An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The solid and liquid phases are then separated, and the concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Selected laboratory solvents (HPLC grade)[9]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer or HPLC system

-

Cuvettes or HPLC vials

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. A general guideline is to add an amount that is visibly in excess after equilibration.

-

Accurately add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 18-24 hours).[7][10] It is advisable to perform a time-to-equilibrium study by taking samples at different time points to confirm that equilibrium has been reached.[8]

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.[7]

-

-

Analysis:

-

Analyze the calibration standards using the chosen analytical method (UV-Vis or HPLC) to generate a calibration curve.

-

Analyze the filtered supernatant samples to determine the concentration of dissolved this compound.

-

-

Calculation:

-

Use the calibration curve to calculate the concentration of the compound in the supernatant. This concentration represents the solubility of this compound in the given solvent at the specified temperature.

-

Alternative Method: Nephelometry for High-Throughput Solubility Screening

For a more rapid assessment of solubility, particularly in a high-throughput screening context, nephelometry is a valuable technique.[11] This method measures the turbidity or cloudiness of a solution caused by the presence of suspended, insoluble particles.[11][12] By detecting the light scattered by these particles, nephelometry can quickly identify the concentration at which a compound precipitates from solution.[13][14]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

This technical guide has provided a detailed overview of the solubility characteristics of this compound. While a definitive quantitative solubility profile requires empirical determination, the principles of chemical structure and polarity offer a strong predictive framework. The provided shake-flask methodology represents a robust and reliable approach for researchers to ascertain precise solubility data in their solvents of interest. A thorough understanding and empirical validation of solubility are indispensable for the successful application of this compound in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11309718, this compound. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Publications Office of the European Union. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]

-

Jadhav, N., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 7(5), 1-10. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

BMG LABTECH. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]

-

Farmacia. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. (2019, November). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2020, May 17). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

-

Emerald Cloud Lab. (2025, September 4). ExperimentNephelometry Documentation. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79616, N-(4-Methoxyphenyl)formamide. Retrieved from [Link]

-

Chemsrc. (2025, August 26). 4'-Methoxyacetanilide. Retrieved from [Link]

-

ResearchGate. (2024, January). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solubility determination and modelling for 4-nitrobenzaldehyde in N, N-dimethylformamide + (ethanol, n-propanol or n-butanol) mixed solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo-. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. This compound | C9H11NO2 | CID 11309718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. jmpas.com [jmpas.com]

- 6. researchgate.net [researchgate.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 13. enamine.net [enamine.net]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

An In-Depth Technical Guide: The Pivotal Role of the Methoxy Group in Aromatic Formylation Reactions

Abstract